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An In-depth Technical Guide on the Chemical Structure and Properties of FO-35

For Researchers, Scientists, and Drug Development Professionals

Abstract
FO-35 is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles

(LNPs) to facilitate the in vivo delivery of messenger RNA (mRNA). Its chemical structure is

optimized for efficient encapsulation of mRNA, cellular uptake, and subsequent endosomal

escape, a critical step for the cytoplasmic delivery and translation of the mRNA cargo. This

document provides a comprehensive overview of the chemical structure, physicochemical

properties, and the proposed mechanism of action of FO-35-containing LNPs. It includes

generalized experimental protocols for LNP formulation and characterization and discusses the

cellular pathways involved in LNP-mediated mRNA delivery.

Chemical Structure and Physicochemical Properties
FO-35 is a complex organic molecule with the formal name bis((4-(prop-1-en-2-yl)cyclohex-1-

en-1-yl)methyl) 5-(butylcarbamoyl)-5-(N-(4-(diethylamino)butyl)-6-(heptadecan-9-yloxy)-6-

oxohexanamido)nonanedioate. Its structure features a multi-tailed hydrophobic domain and an

ionizable tertiary amine headgroup, which is crucial for its function in mRNA delivery.

Below is a simplified 2D representation of the chemical structure of FO-35, generated using the

DOT language.
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Simplified 2D structure of FO-35.

Table 1: Physicochemical Properties of FO-35
Property Value Reference

Formal Name

bis((4-(prop-1-en-2-

yl)cyclohex-1-en-1-yl)methyl)

5-(butylcarbamoyl)-5-(N-(4-

(diethylamino)butyl)-6-

(heptadecan-9-yloxy)-6-

oxohexanamido)nonanedioate

[1]

Chemical Formula C₆₅H₁₁₃N₃O₈ [1]

Formula Weight 1064.63 [1]

Purity ≥98% [1]

Physical Form A solution in methyl acetate [1]

pKa 7.67 [1]

Biological Properties and Applications
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FO-35 is primarily utilized as a key component of LNPs for the in vivo delivery of mRNA. Its

ionizable nature is fundamental to its function; at an acidic pH (during LNP formulation and

within endosomes), the tertiary amine group becomes protonated, facilitating interaction with

the negatively charged mRNA and the endosomal membrane. At physiological pH, FO-35 is

largely neutral, which is thought to reduce toxicity and non-specific interactions in the

bloodstream.

Table 2: Biological and Application Data for FO-35
Parameter Description Reference

Primary Application
In vivo mRNA delivery via Lipid

Nanoparticles (LNPs)
[1]

Delivery Routes Tested
Intranasal, Nebulized

administration
[1]

Target Tissues
Nasal epithelial tissue (mice),

Lungs (ferrets)
[1]

Mechanism of Action

Encapsulates and protects

mRNA, facilitates cellular

uptake and endosomal

escape.

[2][3][4]

Experimental Protocols
A detailed, step-by-step synthesis protocol for FO-35 is not publicly available in the reviewed

literature. The synthesis of such a complex lipid molecule typically involves multiple steps of

organic synthesis.

Provided below are generalized, yet detailed, experimental protocols for the formulation and

characterization of LNPs using an ionizable lipid like FO-35. These protocols are based on

common methods reported in the literature for LNP-mRNA production. Specific parameters

may require optimization for FO-35.

General Protocol for LNP-mRNA Formulation
(Microfluidic Mixing)
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This protocol describes the formulation of LNPs using a microfluidic device, a common method

for producing uniform nanoparticles.[5][6][7]

Materials:

Ionizable lipid (e.g., FO-35)

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

Cholesterol

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

Ethanol (absolute)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device and pumps

Procedure:

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-

lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid

concentration should be determined based on the desired final LNP concentration.

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous

buffer.

Microfluidic Mixing: Set up the microfluidic device with two inlet pumps. One pump will

deliver the lipid-ethanol solution, and the other will deliver the mRNA-aqueous solution.

Set the flow rate ratio of the aqueous to organic phase (typically 3:1). The total flow rate will

determine the mixing speed and can influence nanoparticle size.

Initiate the flow from both pumps simultaneously. The rapid mixing of the two solutions in the

microfluidic channels leads to the self-assembly of the LNPs with encapsulated mRNA.
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Dialysis/Purification: Collect the LNP solution from the outlet of the microfluidic device. To

remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH

7.4) using an appropriate molecular weight cutoff dialysis cassette.

Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm

filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

General Protocol for LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:[5][8][9]

Method: Dynamic Light Scattering (DLS).
Procedure: Dilute the LNP sample in PBS. Measure the hydrodynamic diameter and PDI
using a DLS instrument. PDI values below 0.2 indicate a homogenous population of
nanoparticles.

2. Zeta Potential Measurement:[5][10]

Method: Laser Doppler Velocimetry.
Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl). Measure the
surface charge of the LNPs. Near-neutral zeta potential at physiological pH is desirable.

3. mRNA Encapsulation Efficiency:[5][11]

Method: Ribogreen assay or similar fluorescence-based quantification.
Procedure:

Measure the total mRNA concentration by disrupting the LNPs with a detergent (e.g., 0.5%
Triton X-100) and then adding the fluorescent dye.
Measure the amount of unencapsulated mRNA in an intact LNP sample.
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) =
[(Total mRNA - Unencapsulated mRNA) / Total mRNA] * 100

4. pKa Determination:

Method: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay.
Procedure: TNS is a fluorescent probe that is quenched in an aqueous environment but
fluoresces when it partitions into a hydrophobic environment, such as the core of an LNP.
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Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).
Add the LNP suspension and TNS to each buffer.
Measure the fluorescence intensity at each pH.
Plot fluorescence intensity versus pH. The pKa is the pH at which 50% of the maximum
fluorescence is observed.

Mechanism of Action and Cellular Pathways
The delivery of mRNA by FO-35 formulated LNPs involves a multi-step process that begins

with administration and culminates in the translation of the delivered mRNA in the cytoplasm of

target cells.

LNP-mRNA Delivery Workflow
The following diagram illustrates the general workflow of LNP-mediated mRNA delivery.
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Workflow of LNP-mediated mRNA delivery.
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Signaling Pathway Activation
While the primary function of FO-35 is as a delivery vehicle, the LNP formulation itself can be

recognized by the innate immune system. The ionizable lipid component of LNPs has been

shown to activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the

production of pro-inflammatory cytokines.[1] This can act as an adjuvant effect, which may be

beneficial for vaccine applications.

The diagram below outlines the TLR4 signaling pathway initiated by LNP recognition.
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TLR4 signaling pathway activated by LNPs.
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Conclusion
FO-35 is a promising ionizable lipid for the development of LNP-based mRNA therapeutics. Its

chemical design allows for efficient mRNA encapsulation and delivery to target tissues. While a

detailed synthesis protocol is not publicly available, the general methods for LNP formulation

and characterization provide a framework for its application in research and development. The

inherent adjuvant activity of the LNP through TLR4 signaling is an important consideration for

its therapeutic applications. Further studies are warranted to fully elucidate the structure-activity

relationship of FO-35 and to optimize its performance in various therapeutic contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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